1-(2-Methoxyphenoxy)-2,3-epoxypropane

Catalog No.
S794445
CAS No.
2210-74-4
M.F
C10H12O3
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methoxyphenoxy)-2,3-epoxypropane

CAS Number

2210-74-4

Product Name

1-(2-Methoxyphenoxy)-2,3-epoxypropane

IUPAC Name

2-[(2-methoxyphenoxy)methyl]oxirane

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C10H12O3/c1-11-9-4-2-3-5-10(9)13-7-8-6-12-8/h2-5,8H,6-7H2,1H3

InChI Key

RJNVSQLNEALZLC-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC2CO2

Synonyms

1-(2,3-Epoxypropoxy)-2-methoxybenzene; 1,2-Epoxy-3-(2-methoxyphenoxy)propane; 1,2-Epoxy-3-(o-methoxyphenoxy)propane; Glycidyl 2-Methoxyphenyl Ether; 1-(2-Methoxyphenoxy)-2,3-epoxypropane; NSC 112256; NSC 133442;

Canonical SMILES

COC1=CC=CC=C1OCC2CO2

Pharmaceutical Research

1-(2-Methoxyphenoxy)-2,3-epoxypropane, also known as guaiacol glycidyl ether, is an organic compound with the molecular formula C₁₀H₁₂O₃. It features a methoxy-substituted phenyl group attached to an epoxy propane structure, which contributes to its unique chemical properties. This compound is recognized for its versatility and is often utilized in various chemical synthesis processes, particularly in the pharmaceutical industry as a key intermediate in the production of β-adrenoblockers like ranolazine .

1-(2-Methoxyphenoxy)-2,3-epoxypropane itself does not possess a known mechanism of action in biological systems. Its primary significance lies in its role as a precursor for the synthesis of pharmaceuticals with specific mechanisms of action. For example, Ranolazine, a β-blocker derived from this compound, acts by inhibiting late sodium current in heart cells [].

Due to its epoxy group. The epoxy ring can undergo ring-opening reactions under acidic or basic conditions, leading to various derivatives. For instance:

  • Ring-Opening Reaction: In the presence of nucleophiles (e.g., amines or alcohols), the epoxy group can be opened to form alcohols or amine derivatives.
  • Condensation Reactions: This compound can react with other electrophiles to form larger molecular structures or copolymers, which are useful in creating complex materials .

The biological activity of 1-(2-Methoxyphenoxy)-2,3-epoxypropane is primarily linked to its role as an intermediate in the synthesis of ranolazine, a drug used for the treatment of chronic angina. Ranolazine functions by inhibiting sodium channels and modulating calcium influx in cardiac myocytes, thereby improving myocardial efficiency and reducing anginal symptoms. The biological mechanisms attributed to this compound suggest potential applications in cardiovascular therapies .

Several methods exist for synthesizing 1-(2-Methoxyphenoxy)-2,3-epoxypropane:

  • Condensation Reaction: Guaiacol is reacted with epichlorohydrin under alkaline conditions to produce the epoxy compound. This method typically yields a mixture of products due to the potential for both ring-opening and ring-forming reactions .
  • Efficient Synthesis Process: Research has indicated optimized conditions involving controlled temperature and stoichiometry that enhance yield and purity. This includes using specific catalysts or solvents that facilitate the reaction while minimizing by-products .

1-(2-Methoxyphenoxy)-2,3-epoxypropane finds applications in various fields:

  • Pharmaceuticals: As a precursor for synthesizing β-adrenoblockers, it plays a crucial role in developing medications for cardiovascular diseases.
  • Polymer Chemistry: Its epoxy functionality allows it to be used as a building block for producing epoxy resins and other polymeric materials.
  • Agricultural Chemicals: It may also be utilized in formulating agrochemicals due to its reactivity and stability .

Interaction studies involving 1-(2-Methoxyphenoxy)-2,3-epoxypropane often focus on its reactivity with biological molecules and other synthetic intermediates. These studies help elucidate its mechanism of action within biological systems and its potential interactions with various receptors or enzymes. Understanding these interactions is crucial for optimizing its use in drug development and ensuring safety profiles in therapeutic applications .

Several compounds share structural similarities with 1-(2-Methoxyphenoxy)-2,3-epoxypropane. Here are some notable examples:

Compound NameStructure TypeUnique Features
GuaiacolPhenolic compoundParent compound; used as a raw material
EpichlorohydrinEpoxideCommon reagent for forming glycidyl ethers
1-(4-Hydroxyphenyl)-2,3-epoxypropanePhenolic epoxySimilar epoxy structure but different substituents

1-(2-Methoxyphenoxy)-2,3-epoxypropane is unique due to its specific methoxy substitution on the phenyl ring and its application as an intermediate in pharmaceuticals, distinguishing it from other similar compounds that may lack these functionalities .

XLogP3

1.6

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 10 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 7 of 10 companies with hazard statement code(s):;
H302 (14.29%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (85.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (42.86%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (42.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (28.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (42.86%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2210-74-4

Dates

Last modified: 08-15-2023

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